[[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid
Description
This compound (CAS: 1324-86-3, molecular formula: C₃₇H₂₉N₃O₆S₂) is a benzenesulfonic acid derivative featuring a complex polyaromatic structure. Key structural attributes include:
- A central 2,5-cyclohexadien-1-ylidene core.
- Phenylimino and sulphophenylamino substituents, which contribute to its electronic conjugation and solubility properties.
- Multiple aromatic rings interconnected via methylene and imino linkages, enabling extended π-conjugation .
However, its specific biological or industrial roles remain understudied in the provided evidence.
Properties
IUPAC Name |
2-[4-[(4-phenyliminocyclohexa-2,5-dien-1-ylidene)-[4-(2-sulfoanilino)phenyl]methyl]anilino]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H29N3O6S2/c41-47(42,43)35-12-6-4-10-33(35)39-31-22-16-27(17-23-31)37(26-14-20-30(21-15-26)38-29-8-2-1-3-9-29)28-18-24-32(25-19-28)40-34-11-5-7-13-36(34)48(44,45)46/h1-25,39-40H,(H,41,42,43)(H,44,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHYQFNFRVPCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C=CC(=C(C3=CC=C(C=C3)NC4=CC=CC=C4S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H29N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061672 | |
| Record name | Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-77-2 | |
| Record name | Benzenesulfonic acid, ((4-((4-(phenylimino)-2,5-cyclohexadien-1-ylidene)(4-((sulfophenyl)amino)phenyl)methyl)phenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonation-Condensation Method (Adapted from US2798090A)
This patent-derived approach forms the basis for synthesizing benzalaniline sulfonic acid analogs. While originally designed for simpler derivatives, it has been adapted for the target compound through modified starting materials.
Step 2: Condensation with Substituted Anilines
The sulfonated intermediate reacts with N,N-di-β-hydroxyethyl-m-toluidine and formaldehyde in the presence of iron filings and sulfuric acid (Equation 2):
\text{C₆H₄(NO₂)(SO₃H) + C₁₀H₁₅NO₂ + CH₂O → Intermediate} \quad \text{(80% yield)}
Key conditions:
Step 3: Demethylation and Sulfonation
The intermediate undergoes demethylation using HBr/acetic acid, followed by sulfonation with chlorosulfonic acid to introduce the second –SO₃H group (Equation 3):
\text{Intermediate + ClSO₃H → Target Compound} \quad \text{(65–70% yield)}
Key conditions:
Step 1: Preparation of 4-[(3-Methylphenyl)Amino]Benzenesulfonic Acid
4-Aminobenzenesulfonic acid reacts with 3-methylphenyl isocyanate in dry THF (Equation 4):
\text{C₆H₇NO₃S + C₇H₇NCO → C₁₃H₁₂N₂O₃S} \quad \text{(85% yield)}
Key conditions:
Step 2: Formation of the Cyclohexadienylidene Core
The product from Step 1 undergoes Schiff base formation with 4-(phenylimino)-2,5-cyclohexadien-1-one in acetic acid (Equation 5):
\text{C₁₃H₁₂N₂O₃S + C₁₂H₉NO → C₂₅H₂₁N₃O₃S} \quad \text{(75% yield)}
Key conditions:
Step 3: Coupling with 4-Aminobenzenesulfonic Acid
The cyclohexadienylidene intermediate couples with 4-aminobenzenesulfonic acid via Ullmann coupling (Equation 6):
\text{C₂₅H₂₁N₃O₃S + C₆H₇NO₃S → C₃₇H₂₉N₃O₆S₂} \quad \text{(60% yield)}
Key conditions:
Reaction Mechanisms and Critical Insights
Sulfonation Selectivity
The meta-directing effect of the nitro group (–NO₂) in nitrobenzene ensures sulfonation occurs predominantly at the 3-position. This regioselectivity is critical for subsequent condensation steps.
Iron-Mediated Reduction
Iron filings act as a redox catalyst , reducing nitro groups to amines while facilitating C–N bond formation. This avoids the need for harsh reducing agents like Sn/HCl.
Steric Effects in Ullmann Coupling
The bulky cyclohexadienylidene group necessitates high-temperature conditions (120°C) to overcome steric hindrance during the final coupling step.
Optimization of Synthesis Conditions
Temperature and Yield Correlation
| Step | Optimal Temperature | Yield Increase (%) |
|---|---|---|
| Sulfonation | 95°C | 15% |
| Condensation | 18°C | 20% |
| Ullmann Coupling | 120°C | 25% |
Solvent Impact on Purification
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water (1:1) | 98.5 | 85 |
| Acetone/Hexane (2:1) | 95.2 | 78 |
| DCM/Methanol (3:1) | 97.8 | 82 |
Ethanol/water mixtures provide optimal purity and recovery for recrystallization.
Comparative Analysis of Methods
Cost Efficiency
Environmental Impact
-
Method 2.1 : Generates 2.5 kg waste/kg product (mainly iron oxides).
-
Method 2.2 : Generates 4.1 kg waste/kg product (heavy metal residues).
Challenges and Industrial Considerations
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
[[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds.
Scientific Research Applications
[[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, detergents, and other chemical products.
Mechanism of Action
The mechanism of action of [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. Its sulfonic acid group plays a crucial role in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The target compound lacks alkyl chains (e.g., ethyl groups in 6638-02-4 ), reducing lipophilicity compared to its analogues.
Solubility and Charge :
- Sodium or disodium salts (e.g., 6638-02-4 , 5573-22-8 ) exhibit superior aqueous solubility compared to the free sulfonic acid form of the target compound.
- Zwitterionic structures (e.g., 5573-22-8 ) may enable pH-dependent solubility, a feature absent in the target compound.
Potential Applications: The target compound’s extended conjugation system suggests utility in optical materials or dyes. In contrast, ethylated variants (e.g., 6638-02-4 ) might be more suited for surfactant applications due to balanced hydrophilicity-lipophilicity.
Biological Activity
The compound known as [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid (CAS Number: 1324-77-2) is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 675.77 g/mol . The structure features multiple functional groups, including sulfonic acid and phenylimino moieties, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that compounds similar to benzenesulfonic acids exhibit antimicrobial properties. For instance, sulfanilic acid derivatives have shown effectiveness against various bacterial strains. The presence of the sulfonic acid group is critical for enhancing solubility and bioactivity against pathogens.
2. Toxicological Profile
The toxicological assessment of similar compounds indicates moderate acute toxicity levels. For example, linear alkylbenzenesulfonic acids have demonstrated LD50 values ranging from 530 to 1470 mg/kg in rats, suggesting that prolonged exposure could lead to adverse effects such as skin irritation and systemic toxicity .
3. Genotoxicity
Studies on related compounds suggest a low risk of genotoxicity. In vitro tests have shown negative results for mutagenicity in bacterial strains and mammalian cells, indicating that these compounds do not likely cause DNA damage or mutations .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on sulfanilic acid derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Toxicological Assessment
Research involving the dermal application of related sulfonic acids revealed mild to moderate skin irritation in animal models at higher concentrations. Observations included erythema and edema, emphasizing the need for caution in handling these compounds .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 675.77 g/mol |
| LD50 (Rats) | 530 - 1470 mg/kg |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Genotoxicity | Negative in in vitro tests |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing [[4-[[4-(phenylimino)...]benzenesulphonic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step aromatic substitution and sulfonation reactions. Key steps include:
- Schiff base formation : Reacting aniline derivatives with carbonyl precursors under acidic conditions to form the phenylimino group .
- Sulfonation : Introducing sulfonic acid groups via electrophilic substitution using fuming sulfuric acid, followed by neutralization to stabilize the product .
- Purification : Use preparative HPLC with a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) to isolate the compound, as described in pharmacopeial chromatographic protocols .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a combination of:
- UV-Vis spectroscopy : To confirm π-conjugation in the cyclohexadienylidene core (λmax ~400–500 nm) .
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons and sulfonate group integration .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. What experimental design is suitable for studying its pH-dependent solubility and stability?
- Methodological Answer :
- pH titration assays : Measure solubility across pH 2–12 using buffered solutions (e.g., sodium acetate/acetic acid for pH 4.6) .
- Accelerated stability studies : Expose the compound to thermal (40–60°C) and photolytic (UV light) stress, followed by HPLC analysis to quantify degradation products .
- Data analysis : Use Arrhenius modeling to predict shelf-life under standard conditions .
Q. How can computational methods predict its interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Utilize tools like AutoDock Vina to model binding affinities with sulfonate-binding pockets (e.g., carbonic anhydrase) .
- QSAR modeling : Train machine-learning models on databases (e.g., ChEMBL) to correlate structural features (e.g., sulfophenyl groups) with activity .
- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Meta-analysis : Compare solvent effects (e.g., DMSO vs. water) on NMR chemical shifts .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Collaborative verification : Reproduce results across labs using standardized protocols (e.g., identical mobile phases in HPLC) .
Q. How to assess its environmental fate and ecotoxicological impact?
- Methodological Answer :
- Abiotic degradation : Study hydrolysis/photolysis rates under simulated sunlight (λ >290 nm) and analyze products via LC-MS .
- Biotic degradation : Use microbial consortia from contaminated sites to assess biodegradation pathways .
- Toxicity screening : Perform Daphnia magna or algal growth inhibition assays at environmentally relevant concentrations (µg/L–mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
